Simvastatin dimer

描述

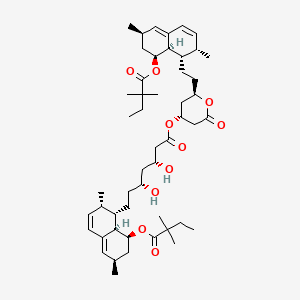

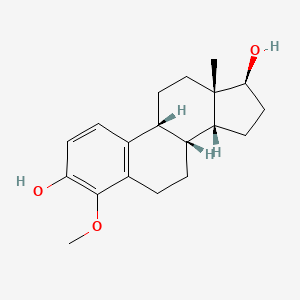

Simvastatin dimer is a compound derived from simvastatin, a widely used lipid-lowering medication. Simvastatin itself is a member of the statin class of drugs, which are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, thereby reducing cholesterol levels in the body. The dimer form of simvastatin is an impurity that can form during the synthesis and storage of simvastatin .

作用机制

Target of Action

Simvastatin, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin effectively reduces the synthesis of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Mode of Action

Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol synthesis pathway . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an increase in the uptake of LDL cholesterol from the bloodstream via upregulation of LDL receptors . Additionally, simvastatin has been found to interact with other proteins and pathways. For instance, it has been shown to have vasorelaxant effects, which are mediated through NO/cGMP pathways, angiotensin II type 2 receptor (AT2R) receptors, calcium channels, and potassium channels .

Biochemical Pathways

The primary biochemical pathway affected by simvastatin is the mevalonate pathway , which is responsible for the synthesis of cholesterol and several other key biomolecules . By inhibiting HMG-CoA reductase, simvastatin disrupts this pathway, leading to reduced production of mevalonate and its downstream products, including cholesterol . This results in decreased levels of circulating LDL cholesterol, a major risk factor for cardiovascular disease . Furthermore, simvastatin has been found to influence other pathways, such as the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Simvastatin is typically administered orally and is well-absorbed in the gastrointestinal tract . It undergoes extensive first-pass metabolism in the liver, resulting in a relatively low systemic bioavailability . Simvastatin is metabolized primarily by cytochrome P450 (CYP) 3A4, and to a lesser extent by CYP2C8 . The metabolites are excreted in the bile and, to a lesser extent, in the urine . The lipophilic nature of simvastatin allows it to easily cross cell membranes, enhancing its uptake into hepatocytes .

Result of Action

The primary result of simvastatin’s action is a significant reduction in circulating levels of LDL cholesterol . This decrease in LDL cholesterol is associated with a reduced risk of cardiovascular events, including heart attack and stroke . In addition to its lipid-lowering effects, simvastatin has been found to have several other beneficial effects. For instance, it has been shown to improve memory function in a mouse model of Alzheimer’s disease, potentially through its effects on the Wnt/β-catenin signaling pathway . Furthermore, simvastatin has been found to have vasorelaxant effects, which could contribute to its cardiovascular benefits .

Action Environment

The efficacy and stability of simvastatin can be influenced by various environmental factors. For instance, certain drugs that inhibit CYP3A4 can increase the plasma concentrations of simvastatin, potentially enhancing its efficacy but also increasing the risk of side effects . Additionally, dietary factors can impact the effectiveness of simvastatin. For example, consumption of grapefruit juice, a known inhibitor of CYP3A4, can increase the bioavailability of simvastatin, potentially leading to an increased risk of adverse effects . Furthermore, the presence of certain medical conditions, such as liver disease, can affect the metabolism and efficacy of simvastatin .

生化分析

Biochemical Properties

Simvastatin dimer, like its monomer counterpart, interacts with the enzyme HMG-CoA reductase. This enzyme is crucial in the mevalonate pathway, a cellular pathway responsible for the synthesis of several important classes of biomolecules, including cholesterol . By inhibiting this enzyme, this compound reduces the rate of cholesterol synthesis, leading to a decrease in total cholesterol levels .

Cellular Effects

This compound has a profound effect on cellular processes. It influences cell function by reducing the synthesis of cholesterol, a critical component of cell membranes. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that simvastatin can lower LDL-C by 54 mg/dl and increase HDL cholesterol (HDL-C) by 2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the enzyme HMG-CoA reductase, inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . As a result, the production of cholesterol is reduced, leading to lower levels of cholesterol in the body .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. Simvastatin has been shown to have a long-term effect on lowering cholesterol levels

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on simvastatin have shown that it effectively reduces cholesterol levels in a dose-dependent manner . High doses of simvastatin can lead to side effects such as muscle pain and liver damage .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, specifically the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the production of mevalonate, a key intermediate in the synthesis of cholesterol .

Transport and Distribution

Simvastatin is known to be taken up by cells via passive diffusion and is distributed throughout the body, with high concentrations in the liver, the primary site of cholesterol synthesis .

Subcellular Localization

Simvastatin is known to localize to the endoplasmic reticulum, the site of HMG-CoA reductase activity and cholesterol synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of simvastatin dimer involves the lactonization of an ammonium salt of simvastatin in toluene at a specific concentration . This process is carefully controlled to ensure the desired dimer content, typically ranging from 0.2% to 0.4% by weight .

Industrial Production Methods

In industrial settings, the production of simvastatin with controlled dimer content involves a reproducible process that ensures the final product meets regulatory standards. This includes precise control of reaction conditions and purification steps to minimize the formation of the dimer .

化学反应分析

Types of Reactions

Simvastatin dimer can undergo various chemical reactions, including:

Oxidation: The dimer can be oxidized under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert the dimer back to its monomeric form.

Substitution: The dimer can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield the monomeric simvastatin .

科学研究应用

Simvastatin dimer has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of simvastatin.

Biology: Investigated for its potential effects on cellular processes and gene expression.

Medicine: Studied for its role in reducing D-dimer levels, which are markers of blood clot formation.

Industry: Used in the pharmaceutical industry to ensure the quality and purity of simvastatin products.

相似化合物的比较

Similar Compounds

Lovastatin: Another statin with a similar structure and mechanism of action.

Atorvastatin: A more potent statin with a longer half-life.

Pravastatin: A hydrophilic statin with different pharmacokinetic properties.

Uniqueness

Simvastatin dimer is unique due to its formation as an impurity during the synthesis and storage of simvastatin. Its presence can affect the stability and efficacy of simvastatin products, making it an important compound to study in the context of pharmaceutical quality control .

属性

IUPAC Name |

[(2R,4R)-2-[2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76O10/c1-11-49(7,8)47(55)59-41-23-29(3)21-33-15-13-31(5)39(45(33)41)19-17-35(51)25-36(52)26-43(53)58-38-27-37(57-44(54)28-38)18-20-40-32(6)14-16-34-22-30(4)24-42(46(34)40)60-48(56)50(9,10)12-2/h13-16,21-22,29-32,35-42,45-46,51-52H,11-12,17-20,23-28H2,1-10H3/t29-,30-,31-,32-,35+,36+,37+,38+,39-,40-,41-,42-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEULYYYHDURDF-CWZAOXTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)(C)CC)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)C(C)(C)CC)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197228 | |

| Record name | Simvastatin dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476305-24-5 | |

| Record name | Simvastatin dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476305245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simvastatin dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMVASTATIN DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OC7Z384H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)